2-(2-乙氧基-2-氧代乙基)-1-氧代-1,2,3,6,7,7a-六氢-3a,6-环氧异吲哚啉-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

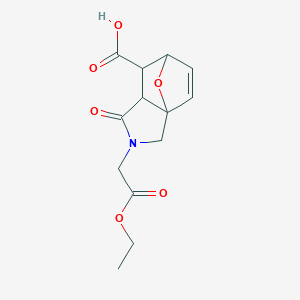

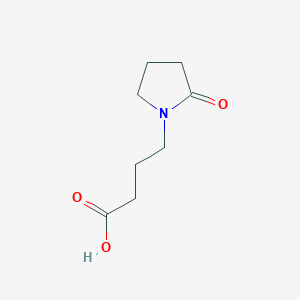

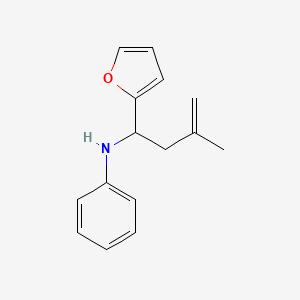

The compound "2-(2-Ethoxy-2-oxoethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid" is a complex organic molecule that appears to be related to the field of synthetic organic chemistry. The structure suggests it is a derivative of isoindole with various functional groups, including an epoxy bridge and a carboxylic acid moiety.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of o-carboxyarylacrylic acids has been achieved through the oxidative cleavage of hydroxynaphthalenes and higher aromatics with Oxone at room temperature, which could provide insights into potential synthetic routes for the target compound . Additionally, the synthesis of esterification products of 6-aryl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acids has been reported, where the reaction of 5-arylfurfurilamines with maleic anhydride leads to the formation of related epoxyisoindole carboxylic acids . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features an isoindole core with a hexahydro modification, an epoxy bridge, and a carboxylic acid group. The presence of these functional groups can significantly influence the molecule's reactivity and physical properties. For example, the carboxylic acid group could enhance solubility in polar solvents and provide a site for further chemical reactions .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The epoxy bridge could undergo ring-opening reactions, while the carboxylic acid group could participate in esterification or amide formation reactions. The synthesis of related compounds has shown that esterification can lead to unexpected cleavage products, which could be relevant for the target compound . Additionally, the presence of an ethoxy group could be susceptible to hydrolysis under certain conditions, as seen in the in situ hydrothermal hydrolysis reaction used to generate related pyrazolecarboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be affected by its molecular structure. The presence of the carboxylic acid group is likely to increase the compound's polarity and potentially its boiling and melting points. The epoxy group could add strain to the molecule, affecting its stability. The density of unpaired electrons and the ESR signal could be negligible, as suggested by studies on similar compounds . The compound's solubility, reactivity, and spectroscopic properties (such as IR, UV-Vis, and NMR) would be key characteristics to investigate further.

科学研究应用

植物甜菜碱:化学和生物化学

甜菜碱是具有含氮核心结构甜菜酸的液泡色素。合成途径始于酪氨酸羟化为多巴,导致甜菜酸形成。甜菜碱可安全食用,有助于健康,并且具有潜在的商业规模提取优势,用于颜料生产 (Khan & Giridhar, 2015).

植物的生物活性化合物

本综述比较了选定羧酸(例如苯甲酸、肉桂酸)的结构差异对抗氧化、抗菌和细胞毒活性。构效关系表明,迷迭香酸等化合物表现出高抗氧化活性,表明在开发天然抗氧化剂方面具有潜在应用 (Godlewska-Żyłkiewicz 等人, 2020).

了解羧酸对生物催化剂的抑制

本综述讨论了微生物发酵产生的羧酸对这些微生物的抑制作用,浓度低于所需的产量和滴定度。它探讨了代谢工程策略以提高微生物对这些抑制剂的稳健性,强调了了解微生物与羧酸相互作用与改善生物生产过程的相关性 (Jarboe 等人, 2013).

植物生物质转化为呋喃衍生物

5-羟甲基糠醛 (HMF) 及其衍生物(源自植物生物质)被强调为化学工业中的多功能试剂,有可能替代不可再生的碳氢化合物来源。本综述讨论了从植物原料合成 HMF 的进展及其应用,表明研究生物质衍生化学品对于可持续工业原料的重要性 (Chernyshev 等人, 2017).

溶剂开发用于羧酸的液-液萃取

本综述涵盖了从水流中萃取羧酸的溶剂开发,这是从有机酸生产生物基塑料的关键过程。它讨论了离子液体等新溶剂的使用以及传统溶剂体系的改进,旨在为更高效和可持续的萃取工艺提供方向 (Sprakel & Schuur, 2019).

属性

IUPAC Name |

3-(2-ethoxy-2-oxoethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-2-19-8(15)5-14-6-13-4-3-7(20-13)9(12(17)18)10(13)11(14)16/h3-4,7,9-10H,2,5-6H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRQJAXOZIIORA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CC23C=CC(O2)C(C3C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389962 |

Source

|

| Record name | SBB012217 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxy-2-oxoethyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

CAS RN |

436811-04-0 |

Source

|

| Record name | SBB012217 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B1306256.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)

![3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1306261.png)

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid](/img/structure/B1306273.png)

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)